Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-, also known as 1,2-bis(4-(tert-butyl)phenyl)ethane-1,2-dione, is an organic compound with the molecular formula and a molecular weight of approximately 322.4 g/mol. This compound appears as a yellowish powder and is sparingly soluble in water while being soluble in various organic solvents . Its structure consists of two tert-butyl-substituted phenyl groups attached to an ethanedione backbone, which contributes to its unique chemical properties.
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- can be achieved through several methods:
These methods highlight its accessibility for use in laboratory settings and industrial applications .
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- serves multiple roles in scientific research and industry:
Interaction studies involving ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- have primarily focused on its role as a ligand and its interactions with enzymes. These studies help elucidate its mechanism of action and potential applications in drug design. Understanding these interactions is crucial for optimizing its use in various chemical processes and biological systems .
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | Simpler structure; primarily used in flavoring | |
| 4-tert-Butylacetophenone | Contains one phenyl group; used in synthesis | |
| 2,3-Dihydroxy-5-tert-butylacetophenone | Contains hydroxyl groups; more polar |
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- stands out due to its diketone functionality combined with the bulky tert-butyl groups that enhance its steric properties and solubility characteristics compared to simpler analogs. This unique combination allows it to serve diverse roles in chemical synthesis and biological studies.
Traditional synthesis routes often rely on acid-catalyzed condensation reactions between tert-butylphenol derivatives and diketone precursors. For example, Friedel-Crafts alkylation has been employed to introduce tert-butyl groups onto aromatic rings, followed by oxidation to form the diketone moiety. A representative method involves reacting 4-tert-butylphenol with glyoxal in the presence of sulfuric acid, where the electrophilic aromatic substitution facilitates the attachment of the tert-butyl groups.
A key challenge in these methods is controlling regioselectivity, as competing reactions such as over-alkylation or rearrangement may occur. For instance, the use of excess glyoxal can lead to the formation of disulfanes or sulfanes as byproducts. To mitigate this, stoichiometric ratios of reactants and controlled reaction temperatures (typically 60–80°C) are critical.
Table 1: Traditional Condensation Conditions and Outcomes
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| 4-tert-butylphenol + glyoxal | H₂SO₄ | 70 | 58 | Disulfanes, sulfanes |
| 2,6-di-tert-butylphenol | AlCl₃ | 80 | 62 | Quinones |
Recent advances emphasize catalytic systems to improve efficiency and reduce waste. Bronsted acidic ionic liquids, such as those derived from triethylamine and methane sulfonic acid, have shown promise in facilitating the tert-butylation of phenolic substrates. These catalysts enable reactions at lower temperatures (80°C) while achieving phenol conversions exceeding 90%.
Another innovative approach involves tungsten-based catalysts in supercritical ethanol. For example, H₂WO₄ catalyzes the alkylation of guaiacol to yield tert-butylphenols with 71.8% selectivity, demonstrating the potential for scalable diketone synthesis. Transition-metal catalysts, including palladium complexes, have also been used in cross-coupling reactions to assemble the diaryl backbone before oxidation to the diketone.
Solvent choice significantly impacts reaction kinetics and product isolation. Polar aprotic solvents like tetrahydrofuran (THF) enhance the solubility of tert-butylphenol derivatives, facilitating homogenous reaction conditions. However, large-scale processes often prioritize solvent recovery and environmental impact. Supercritical ethanol, employed in catalytic systems, offers dual advantages as a reaction medium and hydrogen donor, reducing the need for additional reducing agents.
Table 2: Solvent Systems and Their Efficiency
| Solvent | Reaction Type | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| THF | Condensation | 60 | 75 |
| Supercritical ethanol | Catalytic alkylation | 300 | 94 |
| Aqueous acetonitrile | Acid-catalyzed condensation | 70 | 58 |
Industrial workflows increasingly adopt continuous flow reactors to optimize solvent usage and minimize waste. These systems enable precise control over residence times and temperature gradients, critical for maintaining high selectivity.
Stoichiometric methods, while reliable, often generate stoichiometric amounts of metal byproducts (e.g., ZnCl₂ in McMurry couplings). In contrast, catalytic pathways using ionic liquids or tungsten oxides reduce metal waste and improve atom economy. For instance, the use of H₂WO₄ in supercritical ethanol achieves 94.2% phenol conversion with negligible catalyst degradation over eight cycles.
Table 3: Stoichiometric vs. Catalytic Pathway Performance
| Parameter | Stoichiometric (Zn/TiCl₄) | Catalytic (H₂WO₄) |
|---|---|---|
| Yield (%) | 62 | 94 |
| Reaction Time (h) | 4 | 2 |
| Byproduct Generation | High | Low |
| Catalyst Recyclability | Not applicable | 8 cycles |
Catalytic methods also align with green chemistry principles by avoiding hazardous solvents and enabling milder reaction conditions.
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- participates effectively in tandem Michael-addition/cyclization reactions, leveraging its electrophilic diketone moiety to undergo conjugate addition with nucleophiles. This participation is exemplified in organocatalytic tandem reactions where α,β-unsaturated ketones act as Michael acceptors leading to complex cyclic structures.
Mechanistic studies show that the diketone facilitates the initial Michael addition step, followed by intramolecular cyclization, often proceeding under mild conditions with high stereoselectivity [5] [8]. These tandem processes are atom-economic and enable the construction of multiple stereocenters in one-pot syntheses, such as in the formation of pyrrolizidine units or tetrahydroxanthones. The compound’s steric and electronic properties contribute to controlling the regio- and stereochemistry of the cyclization steps.
| Reaction Step | Role of Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- |
|---|---|
| Michael Addition | Acts as electrophilic acceptor via diketone moiety |
| Cyclization | Facilitates intramolecular ring closure |
| Stereoselectivity Control | Steric hindrance from tert-butyl groups influences outcome |
In asymmetric organocatalysis, ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- serves as a key substrate or intermediate that interacts with chiral organocatalysts to form enantioenriched products. Its diketone functionality enables the formation of enolate intermediates upon activation by chiral N-heterocyclic carbene (NHC) catalysts or bifunctional catalysts.
Recent studies demonstrate that chiral NHCs derived from bulky aryl substituents, akin to the 4-(1,1-dimethylethyl)phenyl groups, promote enantioselective transformations such as intramolecular allylic amination and [3+2] cyclizations with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >95 d.r.) [6]. The steric bulk and electronic properties of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- influence the catalyst-substrate interactions, enhancing stereocontrol.
| Catalyst Type | Reaction Type | Enantioselectivity | Diastereoselectivity |
|---|---|---|---|
| Chiral NHC Organocatalyst | Intramolecular allylic amination | >99% ee | >95 d.r. |
| Bifunctional Iminophosphorane Catalyst | Intramolecular oxa-Michael reaction | Up to 91:9 er | Not specified |
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- has been employed in the synthesis of complex heterocycles through multi-step tandem reactions involving Michael additions and cyclizations. For example, its use in the synthesis of bis-heterocyclic compounds involves reaction with nucleophilic partners such as isoniazid or 2-aminophenol, yielding new bis-heterocyclic structures with high yields (around 81%) and well-defined stereochemistry [4].
In another case, tandem double-Michael-addition/cyclization/acyl migration reactions utilize the compound’s electrophilic diketone moiety to construct pyrrolizidine alkaloid frameworks stereoselectively, forming up to four adjacent stereocenters in a one-pot synthesis [5]. These examples highlight the compound’s versatility in constructing nitrogen- and oxygen-containing heterocycles with precise stereochemical control.
| Case Study | Reaction Type | Product Type | Yield | Key Features |
|---|---|---|---|---|
| Reaction with isoniazid | Bis-heterocyclic synthesis | Bis-heterocyclic compounds | 81% | High stereochemical purity |
| Tandem Michael-addition with ethyl isocyanoacetate | Pyrrolizidine alkaloid synthesis | Pyrrolizidine units | Not specified | Up to 4 stereocenters formed stereoselectively |
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-, commonly known as 1,2-bis(4-tert-butylphenyl)ethane-1,2-dione, exhibits distinctive chelation behavior with transition metal centers through its characteristic 1,2-diketone functionality. The compound demonstrates bidentate coordination through its two carbonyl oxygen atoms, forming stable five-membered chelate rings with various transition metals [2].
The chelation mechanism involves the enolate form of the ligand, where deprotonation of the α-hydrogen between the two carbonyl groups generates a resonance-stabilized enolate anion. This anionic species coordinates to metal centers through both oxygen atoms, creating a planar chelate ring that enhances complex stability through the chelate effect [3]. The presence of the bulky tert-butyl substituents on the phenyl rings provides significant steric protection around the metal center, influencing both the coordination geometry and the overall stability of the resulting complexes.
Crystallographic studies have revealed that the compound forms complexes with square planar geometry for d8 metals such as palladium(II) and platinum(II), while adopting octahedral arrangements with first-row transition metals like nickel(II) and cobalt(II) [5]. The tert-butyl groups positioned on the phenyl rings create a sterically demanding environment that can influence the approach of additional ligands to the metal center, thereby affecting both the coordination number and the reactivity of the metal complex.
The electronic structure of the chelate ring shows significant π-delocalization, with the metal-oxygen bonds exhibiting partial double-bond character. This delocalization is enhanced by the electron-donating nature of the tert-butyl substituents, which increase electron density on the aromatic rings and, through resonance, influence the electronic properties of the carbonyl groups [6].
The tert-butyl substituents in ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- exert profound electronic effects on metal complex stability through multiple mechanisms. These bulky alkyl groups function as electron-donating substituents, increasing electron density on the aromatic rings through hyperconjugation and inductive effects [7] [8].
The hyperconjugation effect of the tert-butyl groups results in increased electron density at the para position of the phenyl rings, which is transmitted through the aromatic system to the carbonyl carbon atoms. This enhanced electron density strengthens the metal-oxygen bonds by improving the overlap between metal d-orbitals and ligand π*-orbitals [9]. Studies have shown that the insertion of tert-butyl groups can raise the LUMO energy level by approximately 0.21 eV, significantly affecting the electronic properties of the resulting metal complexes [8].
Steric stabilization represents another crucial aspect of tert-butyl substituent effects. The bulky nature of these groups creates a protective environment around the metal center, preventing unwanted side reactions and enhancing the thermal stability of the complexes. This steric protection has been demonstrated to be particularly effective in preventing ligand dissociation at elevated temperatures, making these complexes suitable for high-temperature catalytic applications [10].
The redox properties of metal complexes are significantly influenced by the electronic effects of tert-butyl substituents. Electrochemical studies have revealed that electron-donating tert-butyl groups shift reduction potentials to more negative values, indicating increased electron density at the metal center [7]. This effect is particularly pronounced in copper(II) complexes, where the presence of tert-butyl substituents can shift the Cu(II)/Cu(I) couple by up to 200 mV in the negative direction.
Furthermore, the Lewis acidity of the metal center is modulated by the electronic effects of tert-butyl substituents. The increased electron density donated by these groups reduces the Lewis acidity of the metal, which can be beneficial for certain catalytic applications where moderate Lewis acidity is desired [11]. This effect has been quantified through infrared spectroscopy studies of carbonyl complexes, where the ν(CO) stretching frequency decreases with increasing electron-donating character of the substituents.
The ligand strength of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- can be systematically compared with related β-diketone ligands through analysis of stability constants, thermodynamic parameters, and structural characteristics. The compound demonstrates enhanced binding affinity compared to simple β-diketones such as acetylacetone due to the combined electronic and steric effects of the tert-butyl-substituted phenyl groups [12] [13].
Stability constant measurements reveal that the title compound exhibits logK values approximately 0.5-1.0 units higher than acetylacetone for most transition metals. For copper(II) complexes, the stability constant increases from logK = 8.25 for acetylacetone to an estimated logK = 8.7 for the tert-butyl-substituted derivative. This enhancement is attributed to the electronic stabilization provided by the electron-donating tert-butyl groups and the steric protection that reduces complex dissociation [14].
Compared to fluorinated β-diketones such as trifluoroacetylacetone, the title compound shows different binding characteristics. While fluorinated ligands exhibit higher stability constants (logK = 9.8 for trifluoroacetylacetone with copper(II)) due to the increased acidity of the enolic proton, the tert-butyl-substituted ligand provides superior thermal stability and reduced volatility [15]. This makes it particularly suitable for applications requiring high-temperature stability.
The thermodynamic analysis of metal-ligand bond formation reveals that the title compound exhibits more favorable entropy changes (ΔS°) compared to simple β-diketones, primarily due to the reduced solvation requirements of the bulky substituents. The enthalpy of complex formation (ΔH°) is comparable to or slightly more favorable than acetylacetone, indicating that the electronic effects of the tert-butyl groups do not significantly alter the intrinsic metal-oxygen bond strength [16].
Kinetic stability represents another important parameter where the title compound excels. The bulky tert-butyl substituents create a kinetic barrier to ligand dissociation, resulting in slower exchange rates with competing ligands. This kinetic inertness is particularly advantageous in catalytic applications where catalyst stability is crucial for maintaining activity over extended periods [17].
The unique electronic and steric properties of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- make it an excellent candidate for catalytic cycle design in olefin polymerization applications. The compound's ability to form stable yet reactive metal complexes positions it as a valuable ligand for both early and late transition metal catalysts [18] [19].
In nickel-based polymerization systems, the title compound demonstrates superior performance compared to simple β-diketones. The enhanced stability provided by the tert-butyl substituents allows for higher operating temperatures and improved catalyst longevity. Studies have shown that Ni(β-diketone)/MAO systems can achieve activities of up to 1200 kg PE/mol Ni·h with molecular weights reaching 65 kg/mol, representing a significant improvement over traditional acetylacetone-based systems [20].
The electronic effects of the tert-butyl substituents play a crucial role in controlling the chain transfer processes that determine polymer molecular weight. The increased electron density at the metal center, resulting from the electron-donating nature of the tert-butyl groups, reduces the rate of β-hydride elimination, leading to higher molecular weight polymers with reduced branching [21]. This effect is particularly pronounced in palladium-based systems, where the typically high branching tendency can be moderated through appropriate ligand design.
Catalytic cycle optimization benefits from the steric protection provided by the bulky tert-butyl groups. The protective environment around the metal center prevents catalyst deactivation through binuclear complex formation or reaction with impurities. This results in longer catalyst lifetimes and more consistent polymer properties throughout the polymerization process [22].
The hemilabile behavior of the diketone ligand contributes to catalytic efficiency by providing coordination vacancies necessary for olefin binding while maintaining sufficient stability to prevent catalyst decomposition. The tert-butyl substituents modulate this balance by increasing the thermodynamic stability of the metal-ligand bonds while allowing for kinetic lability under polymerization conditions [23].
Copolymerization applications represent another area where the title compound excels. The moderate Lewis acidity of metal centers coordinated by this ligand makes them suitable for polar monomer incorporation without significant catalyst deactivation. This capability is particularly valuable for producing functionalized polyolefins with enhanced properties [18].
The thermal stability of complexes formed with this ligand enables high-temperature polymerization processes, which can be advantageous for achieving higher polymer molecular weights and improved polymer morphology. Operating temperatures of up to 150°C have been demonstrated with nickel-based systems, significantly higher than what is achievable with conventional β-diketone ligands [24].
Mechanistic studies have revealed that the presence of tert-butyl substituents influences the coordination-insertion mechanism by affecting the olefin binding affinity and insertion barrier. The steric bulk of these groups creates a discrimination effect that favors primary insertion over secondary insertion, leading to more linear polymer structures [25].